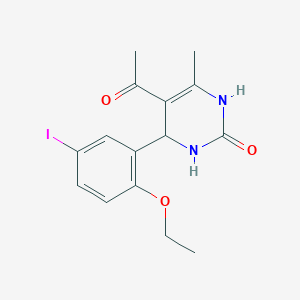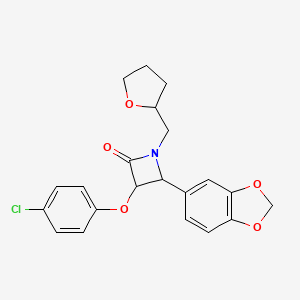![molecular formula C18H15Cl2N3O3S B4140389 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4140389.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide, commonly known as ADP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADP is a synthetic compound that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
ADP has been extensively studied for its potential applications in several fields, including medicine, agriculture, and environmental science. In medicine, ADP has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, ADP has been studied for its potential use as a herbicide, while in environmental science, ADP has been investigated for its ability to remove heavy metals from contaminated water.
Mecanismo De Acción
The mechanism of action of ADP involves the inhibition of the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids in bacteria and fungi. By inhibiting this enzyme, ADP prevents the synthesis of fatty acids, leading to the death of the microorganisms. ADP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
ADP has been shown to have several biochemical and physiological effects. In bacteria and fungi, ADP inhibits the synthesis of fatty acids, leading to cell death. In cancer cells, ADP induces apoptosis, leading to cell death. ADP has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADP has several advantages for lab experiments, including its high potency and selectivity towards ENR. However, ADP has some limitations, including its potential toxicity and the need for further studies to determine its safety for use in humans.
Direcciones Futuras
Several future directions for the study of ADP include investigating its potential use as a herbicide and its ability to remove heavy metals from contaminated water. Further studies are also needed to determine the safety and efficacy of ADP for use in humans as a potential anticancer, antifungal, and antibacterial agent.
Conclusion
In conclusion, ADP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADP has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. ADP has several advantages for lab experiments, including its high potency and selectivity towards ENR. However, further studies are needed to determine its safety and efficacy for use in humans.
Propiedades
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c1-9(26-15-6-3-11(19)7-13(15)20)17(25)23-18-22-14-5-4-12(21-10(2)24)8-16(14)27-18/h3-9H,1-2H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFRXCZEUNMYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,10-bis[2-(3,4-dimethoxyphenyl)ethyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4140313.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4140325.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4140335.png)
![4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B4140337.png)
![1-benzyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4140340.png)
![2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4140344.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140351.png)


![2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140368.png)
![N-{[4-allyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140373.png)
![7-isopropyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B4140380.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B4140381.png)